molecular formula C17H23N5O3 B5572060 2-(1,3-dimethyl-2,5-dioxo-4-imidazolidinyl)-N-[2-(4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-yl)ethyl]acetamide

2-(1,3-dimethyl-2,5-dioxo-4-imidazolidinyl)-N-[2-(4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-yl)ethyl]acetamide

Cat. No. B5572060
M. Wt: 345.4 g/mol
InChI Key: DKSCKOMPHSUYKS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of derivatives related to the compound involves cyclization reactions of guanidines with ethyl bromoacetate, dimethyl acetylenedicarboxylate, and maleic anhydride to produce 2-iminoimidazolidin-4-one derivatives and related compounds (Shestakov, Sidorenko, & Shikhaliev, 2007). This method demonstrates the compound's complex synthesis pathway, highlighting its chemical versatility and the possibility for diverse derivatives.

Molecular Structure Analysis

The molecular structure of similar compounds has been elucidated using various spectroscopic methods, including NMR, IR, and HRMS. For instance, certain compounds crystallize in specific space groups, showing planar imidazolidine-2,4-dione systems and specific dihedral angles between molecular planes, which helps in understanding the spatial arrangement and electronic configuration of the compound (Sethusankar, Thennarasu, Velmurugan, & Moon, 2002).

Chemical Reactions and Properties

The reactivity of the compound and its derivatives with various reagents indicates a rich chemistry, involving addition, cyclization, and protonation reactions. These reactions lead to the formation of various heterocyclic compounds, demonstrating the compound's utility in synthetic organic chemistry and potential applications in developing new materials and pharmaceuticals (Huang & Wamhoff, 1984).

Physical Properties Analysis

While specific data on the physical properties of the compound under discussion might not be directly available, related compounds' studies suggest methods for deducing properties such as solubility, crystallinity, and stability. These properties are critical for determining the compound's suitability for various applications, including medicinal chemistry and material science.

Chemical Properties Analysis

The chemical properties, such as acidity constants, can be determined via spectroscopic studies, providing insight into the compound's behavior in different chemical environments. This information is crucial for predicting the compound's reactivity and stability under various conditions, which is essential for its application in chemical syntheses and potential pharmaceutical applications (Duran & Canbaz, 2013).

Scientific Research Applications

Radioligand Development for PET Imaging

Compounds structurally related to the queried chemical have been explored for their potential as selective ligands for imaging with Positron Emission Tomography (PET). For instance, the development of radiolabeled compounds for imaging the translocator protein (18 kDa) offers insights into neurological and psychiatric disorders through non-invasive imaging techniques (Dollé et al., 2008).

Corrosion Inhibition

Some derivatives of imidazolidine, a structural motif that might be reminiscent of the target compound's framework, have been evaluated for their efficiency as corrosion inhibitors. This application is significant in the field of materials science, where preventing corrosion can extend the lifespan and functionality of metal-based structures and components (Cruz et al., 2004).

Pharmaceutical Research

Compounds within this chemical domain have been synthesized and evaluated for their potential in various pharmaceutical applications, including antimicrobial, anti-inflammatory, and anticancer activities. This suggests a broad interest in derivatives of imidazolidine and related structures for therapeutic use, driven by their bioactive properties (Sondhi et al., 2009).

Molecular Docking and Computational Studies

Advanced computational methods, including molecular docking and Density Functional Theory (DFT) studies, have been employed to understand the interaction mechanisms and stability of compounds similar to the one . Such studies facilitate the prediction of activity and optimization of compounds for specific biological targets (Fahim et al., 2019).

properties

IUPAC Name

2-(1,3-dimethyl-2,5-dioxoimidazolidin-4-yl)-N-[2-(4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-yl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N5O3/c1-10-11-5-4-6-12(11)20-14(19-10)7-8-18-15(23)9-13-16(24)22(3)17(25)21(13)2/h13H,4-9H2,1-3H3,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKSCKOMPHSUYKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2CCCC2=NC(=N1)CCNC(=O)CC3C(=O)N(C(=O)N3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1,3-dimethyl-2,5-dioxo-4-imidazolidinyl)-N-[2-(4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-yl)ethyl]acetamide

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